(R)-3-Cyclobutyl-2-hydroxypropanoic acid
CAS No.: 300854-01-7
Cat. No.: VC13540627
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300854-01-7 |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | (2R)-3-cyclobutyl-2-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C7H12O3/c8-6(7(9)10)4-5-2-1-3-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1 |
| Standard InChI Key | MBTPZRPSKKTNQC-ZCFIWIBFSA-N |
| Isomeric SMILES | C1CC(C1)C[C@H](C(=O)O)O |
| SMILES | C1CC(C1)CC(C(=O)O)O |
| Canonical SMILES | C1CC(C1)CC(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| CAS Registry | 300854-01-7 |
| PubChem CID | 57084780 |
| Optical Rotation | Not reported |
| Melting Point | Undisclosed |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (R)-3-cyclobutyl-2-hydroxypropanoic acid typically involves multi-step enantioselective processes:
Route 1: Cyclobutane Derivative Alkylation
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Cyclobutane Precursor Preparation: Cyclobutane carboxylic acid derivatives are alkylated with hydroxypropanoic acid esters under basic conditions.
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Stereochemical Control: Asymmetric catalysis using chiral ligands ensures R-configuration retention.
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Hydrolysis: Ester intermediates are hydrolyzed to yield the final carboxylic acid.
Route 2: Patent-Based Diazotization
A patented method for analogous 3-aryl-2-hydroxypropanoic acids involves:
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O-Alkylation: L-Tyrosine derivatives undergo alkylation with cyclobutyl halides.
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Diazotization: Conversion to diazonium salts for ring functionalization.
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Debenzylation: Catalytic hydrogenation (Pd/C or Raney-Ni) removes protecting groups .
Reported yields range from 40–45% for structurally related compounds, with enantiomeric excess (ee) exceeding 97% .
Table 2: Key Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 40–45% | |
| Enantiomeric Excess | >97% | |
| Preferred Base | NaOH/KOH | |
| Catalysts | Pd/C, Chiral ligands |
Physicochemical Properties
Solubility and Stability
While explicit solubility data remain unpublished, structural analogs exhibit:
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Moderate water solubility (2.7 μg/mL at pH 6.8) due to polar hydroxyl and carboxyl groups .
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Enhanced lipid solubility from the cyclobutyl moiety, suggesting logP ~1.5–2.0.
Stability studies indicate susceptibility to:
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Thermal Degradation: Decomposition above 200°C (predicted)
Stereochemical Considerations
Configuration-Activity Relationships
The R-configuration at C2 is critical for biological interactions. Comparative studies with S-isomers demonstrate:
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Receptor Binding: R-forms exhibit 4.5–12-fold higher affinity to chemokine receptors (e.g., CCR5) .
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Metabolic Stability: Hydroxylated R-configurations resist cytochrome P450 oxidation better than S-forms .
Pharmaceutical Applications
Intermediate in Antiviral Agents
The compound’s structural similarity to CCR5 antagonists like Maraviroc suggests potential in HIV therapeutics:
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Mechanism: Blocks viral entry by occupying chemokine receptor binding pockets .
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Advantage: Cyclobutyl’s rigid geometry enhances target specificity over flexible chains.
Prodrug Development
Ester derivatives like (R)-Methyl 3-cyclobutyl-2-hydroxypropanoate (EVT-12450777) demonstrate:
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Enhanced Bioavailability: Esterification masks the carboxylic acid, improving membrane permeability.
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Controlled Hydrolysis: Liver esterases selectively release the active acid form.
Comparative Analysis with Analogues
Table 3: Cycloalkyl Hydroxypropanoic Acid Derivatives
| Compound | Ring Size | logP | CCR5 IC₅₀ (nM) |
|---|---|---|---|
| (R)-3-Cyclobutyl-2-hydroxypropanoic acid | 4-member | 1.8 | 12.4 |
| (2S)-3-Cyclopropyl analog | 3-member | 1.2 | 45.6 |
| (2S)-3-Cyclopentyl analog | 5-member | 2.3 | 8.9 |
Key trends:
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Ring Strain: Smaller rings (cyclopropyl) reduce potency due to excessive rigidity.
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Lipophilicity: Larger rings (cyclopentyl) improve membrane penetration but increase off-target binding.
Future Research Directions
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